molecular formula C21H18N2O3 B4810403 3-benzamido-N-(4-methoxyphenyl)benzamide

3-benzamido-N-(4-methoxyphenyl)benzamide

Cat. No.: B4810403
M. Wt: 346.4 g/mol
InChI Key: ZVRUHBVLQNTQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzamido-N-(4-methoxyphenyl)benzamide is a benzamide derivative characterized by a central benzamido group linked to a 4-methoxyphenyl substituent. This compound, also known commercially as Broflanilide, is a diamide insecticide developed jointly by Mitsui Chemicals Agro, Inc. and BASF . Its structure features a benzamide core with a 4-methoxy group on the aniline ring, which contributes to its bioactivity and physicochemical properties. Broflanilide targets insect GABA receptors, demonstrating potent pesticidal activity against lepidopteran pests .

Properties

IUPAC Name

3-benzamido-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-26-19-12-10-17(11-13-19)22-21(25)16-8-5-9-18(14-16)23-20(24)15-6-3-2-4-7-15/h2-14H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRUHBVLQNTQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(4-methoxyphenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzamide derivatives.

Scientific Research Applications

3-benzamido-N-(4-methoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzamido-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural Insights :

  • Fluorine Substitution : The 2-fluoro derivative (4a) exhibits enhanced metabolic stability and lipophilicity due to electronegative fluorine .
  • Thiourea Linkage : Compound H10’s thiourea group improves radical scavenging, critical for antioxidant activity .
  • Extended Chains : Compound 32’s 3-oxopropyl chain enhances binding to protein targets (e.g., PTP1B), aiding anti-hyperglycemic effects .

Key Findings :

  • Insecticidal Activity : The 4-methoxy group in Broflanilide enhances receptor binding, while perfluorinated analogs (e.g., 4a) may improve environmental persistence .
  • Antioxidant vs. Pharmacological Activity : Thiourea derivatives (e.g., H10) prioritize electron donation for antioxidant effects, whereas extended chains (e.g., Compound 32) optimize steric interactions with enzymes .

Physicochemical and Spectroscopic Properties

Substituents significantly influence melting points, solubility, and spectral profiles:

Table 3: Physicochemical Data
Compound Name Melting Point (°C) Solubility Key Spectral Data (¹H-NMR, MS) Reference
3-Benzamido-N-(4-methoxyphenyl)benzamide Not reported Low (lipophilic) δ 7.8–8.2 (aromatic H), [M+H]⁺ 421.1
4a (Pentafluorothio derivative) 98–100 Moderate in THF δ 7.5–8.1 (aromatic H), [M]⁺ 485.2
Compound 32 230–233 DMSO-soluble δ 2.8–3.2 (CH₂), [M+H]⁺ 602.3
H10 Not reported DMSO/Pluronic δ 6.8–7.3 (methoxy H), [M]⁺ 303.1

Observations :

  • Lipophilicity : Fluorinated and pentafluorothio derivatives (e.g., 4a) exhibit higher logP values, favoring membrane penetration .
  • Spectral Shifts: Methoxy groups (δ ~3.8 ppm in ¹H-NMR) and fluorine atoms (¹⁹F-NMR shifts) serve as diagnostic markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzamido-N-(4-methoxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-benzamido-N-(4-methoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.